molecular formula C11H10F2N2O2S2 B2915790 2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-11-3

2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

Cat. No. B2915790
CAS RN: 852453-11-3
M. Wt: 304.33
InChI Key: ZCMJBUDRLOFGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (DMTBS) is a chemical compound that has been widely researched due to its potential applications in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment that uses light-sensitive compounds to destroy cancer cells. The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Anti-HCV Agents

A series of novel benzenesulfonamides have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed significant anticancer activity against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, indicating their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Inhibition of Kynurenine 3-Hydroxylase

Benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway which plays a significant role in neurodegenerative diseases. These inhibitors have shown efficacy in vitro and the potential for detailed investigation of the pathway's role after neuronal injury (Röver et al., 1997).

UV Protection and Antimicrobial Properties for Textiles

Research has also explored the use of benzenesulfonamide derivatives in the textile industry, where they have been applied as azo dyes for dyeing and finishing cotton fabrics. These treatments have imparted the fabrics with UV protection and antibacterial properties, demonstrating the chemical's versatility in both medical and industrial applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

properties

IUPAC Name

2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S2/c1-7-15-9(6-18-7)5-14-19(16,17)11-4-8(12)2-3-10(11)13/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMJBUDRLOFGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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